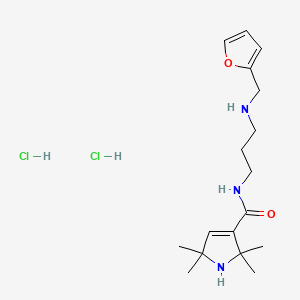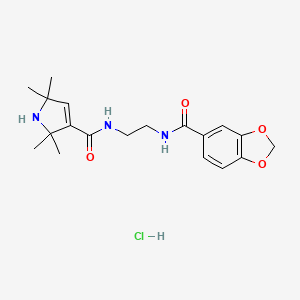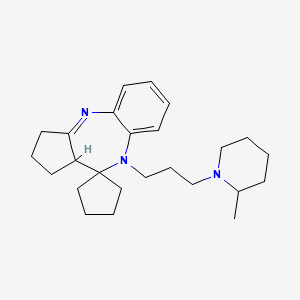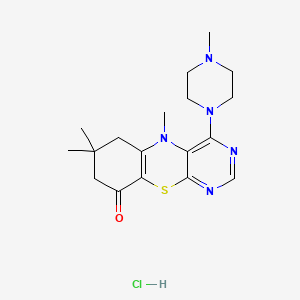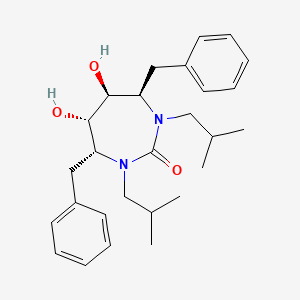
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-氯苯基)-2,6-二苯基-4(3H)-嘧啶酮是一种杂环化合物,其特征在于嘧啶酮核心被氯苯基和二苯基取代
准备方法
合成路线和反应条件
3-(2-氯苯基)-2,6-二苯基-4(3H)-嘧啶酮的合成通常涉及在受控条件下适当前体的缩合反应。一种常见的方法涉及在碱的存在下,2-氯苯甲醛与苄基氰的反应形成中间体,然后环化生成所需的嘧啶酮衍生物。反应条件通常包括使用乙醇或甲醇等溶剂以及乙醇钠或叔丁醇钾等催化剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常采用连续流动反应器和自动化系统以确保一致的质量。使用高纯度试剂和严格控制反应参数对于工业合成至关重要。
化学反应分析
反应类型
3-(2-氯苯基)-2,6-二苯基-4(3H)-嘧啶酮会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 可以使用锂铝氢化物或硼氢化钠等还原剂进行还原反应。
取代: 亲核取代反应很常见,其中氯原子可以被其他亲核试剂(如胺或硫醇)取代。
常见试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 在干燥的乙醚中使用锂铝氢化物或在甲醇中使用硼氢化钠。
取代: 在诸如三乙胺之类的碱的存在下,使用诸如胺之类的亲核试剂。
主要产品
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的嘧啶酮衍生物。
科学研究应用
3-(2-氯苯基)-2,6-二苯基-4(3H)-嘧啶酮在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定电子或光学特性的先进材料。
作用机制
3-(2-氯苯基)-2,6-二苯基-4(3H)-嘧啶酮发挥作用的机制通常涉及与特定分子靶标的相互作用。例如,它可以通过与活性位点的结合来抑制酶,或通过与受体结合域的相互作用来调节受体活性。确切的途径和靶标可能会因特定的应用和所涉及的生物系统而异。
相似化合物的比较
类似化合物
2,6-二苯基-4(3H)-嘧啶酮: 缺少氯苯基,这可能会影响其反应性和生物活性。
3-(4-氯苯基)-2,6-二苯基-4(3H)-嘧啶酮: 类似的结构,但氯原子位于不同的位置,可能会改变其化学性质。
3-(2-溴苯基)-2,6-二苯基-4(3H)-嘧啶酮: 用溴取代氯会导致反应性和生物效应的差异。
独特性
3-(2-氯苯基)-2,6-二苯基-4(3H)-嘧啶酮中存在 2-氯苯基赋予了独特的化学和生物学特性,使其与其他类似化合物区别开来。这种取代可以影响化合物的反应性、溶解度和与生物靶标的相互作用,从而影响其在各种应用中的整体效用。
属性
CAS 编号 |
89069-79-4 |
|---|---|
分子式 |
C22H15ClN2O |
分子量 |
358.8 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15ClN2O/c23-18-13-7-8-14-20(18)25-21(26)15-19(16-9-3-1-4-10-16)24-22(25)17-11-5-2-6-12-17/h1-15H |
InChI 键 |
CNQJUVWAGKKHCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


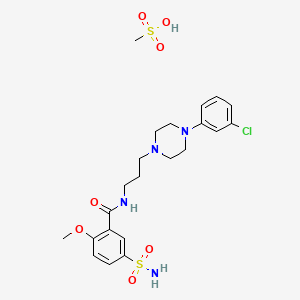
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)
